C-2 Stereochemistry and α-Mannosidase Inhibitory Potency
The (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol diastereomer inhibits jack bean α-mannosidase with Ki = 7.4 μM (competitive) and IC50 = 60 μM [1][2]. In the (2S,3R,4S) series, the most potent analog reported—(2S,3R,4S)-2-{[(2-thienylmethyl)amino]methyl}pyrrolidine-3,4-diol (compound 6o)—achieves only Ki = 40 μM and IC50 = 105 μM against the same enzyme [3]. The direct benzylamino-substituted (2S,3R,4S) parent compound is described as 'less potent' than its (2R,3R,4S) counterpart, consistent with the stereochemical rationale that the (2S) configuration mimics β-D-mannoside rather than the α-D-mannoside substrate recognized by the enzyme [2]. This represents an approximately 5.4-fold reduction in binding affinity at the Ki level for the best (2S) analog relative to the (2R) benzylamino derivative.
| Evidence Dimension | Inhibitory potency against jack bean α-mannosidase (Canavalia ensiformis) |
|---|---|
| Target Compound Data | Ki ≈ 40 μM (best (2S,3R,4S) analog 6o); parent compound less potent (no exact Ki published for the benzylamino parent) |
| Comparator Or Baseline | (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol: Ki = 7.4 μM, IC50 = 60 μM |
| Quantified Difference | ~5.4-fold lower Ki for the best (2S,3R,4S) analog vs. the (2R,3R,4S) benzylamino comparator |
| Conditions | Jack bean α-mannosidase, competitive inhibition, 37°C, pH 5.5; Popowycz et al. 2001 (Bioorg Med Chem Lett) and Popowycz et al. 2003 (Helv Chim Acta) |
Why This Matters
Procurement of the correct C-2 stereoisomer is essential for assay reproducibility; inadvertent substitution with the (2R,3R,4S) isomer would yield a ~5-fold apparent potency difference, confounding SAR interpretation.
- [1] Popowycz F, Gerber-Lemaire S, Demange R, et al. Derivatives of (2R,3R,4S)-2-aminomethylpyrrolidine-3,4-diol are selective α-mannosidase inhibitors. Bioorg Med Chem Lett. 2001;11(18):2489-2493. doi:10.1016/S0960-894X(01)00477-2. View Source
- [2] Carmona AT, Popowycz F, Gerber-Lemaire S, et al. Synthesis and glycosidase inhibitory activities of 2-(aminoalkyl)pyrrolidine-3,4-diol derivatives. Bioorg Med Chem. 2003;11(23):4897-4911. doi:10.1016/j.bmc.2003.09.020. View Source
- [3] Popowycz F, Gerber-Lemaire S, Rodriguez-García E, et al. Synthesis and α-mannosidase inhibitory evaluation of (2R,3R,4S)- and (2S,3R,4S)-2-(aminomethyl)pyrrolidine-3,4-diol derivatives. Helv Chim Acta. 2003;86(6):1914-1948. doi:10.1002/hlca.200390110. View Source
